molecular formula C16H20ClNO4 B2730530 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1328849-74-6

2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B2730530
CAS No.: 1328849-74-6
M. Wt: 325.79
InChI Key: HWSFXEBLOCXPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 4-chlorophenoxy-substituted ethanone moiety.

  • Core structure: The 1,5-dioxa-9-azaspiro[5.5]undecane system consists of a 9-membered ring system with oxygen atoms at positions 1 and 5 and a nitrogen atom at position 7.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c17-13-2-4-14(5-3-13)20-12-15(19)18-8-6-16(7-9-18)21-10-1-11-22-16/h2-5H,1,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSFXEBLOCXPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target molecule comprises two critical subunits:

  • 1,5-Dioxa-9-azaspiro[5.5]undecane : A spirocyclic system featuring a nine-membered azaspiro ring with two oxygen atoms at positions 1 and 5.
  • 2-(4-Chlorophenoxy)ethanone : A ketone moiety substituted with a 4-chlorophenoxy group.

Retrosynthetically, the compound can be dissected into:

  • The spirocyclic amine intermediate (1,5-dioxa-9-azaspiro[5.5]undecane).
  • A 4-chlorophenoxyacetyl chloride or equivalent electrophilic species for acylation.

Synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecane

Cyclocondensation of Diols and Amines

Patent CN109369530B describes a method for synthesizing spirocyclic dinitriles via cyclocondensation of cyclohexanone and methyl cyanoacetate in the presence of ammonia and sulfuric acid. Adapting this approach, the spirocyclic amine can be synthesized through:

  • Cyclohexanone Diethyl Ketal Formation :
    • Cyclohexanone reacts with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the ketal.
    • Conditions : Reflux in toluene, 12–24 hours, 80–100°C.
  • Reductive Amination :
    • The ketal undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol.
    • Yield : ~75–85%.
Key Reaction:

$$
\text{Cyclohexanone ketal} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1,5-Dioxa-9-azaspiro[5.5]undecane}
$$

Alternative Pathway: Ring-Closing Metathesis

US20210179567A1 discloses a diazaspiro compound synthesis using Grubbs catalyst-mediated ring-closing metathesis. For the oxa-aza spiro system:

  • Diene Preparation :
    • A diol (e.g., 1,5-pentanediol) is functionalized with allyl groups.
  • Metathesis :
    • Reaction with a ruthenium carbene catalyst (e.g., Grubbs II) induces cyclization.
    • Conditions : Dichloromethane, 25°C, 6 hours.
    • Yield : 60–70%.

Introduction of the 4-Chlorophenoxy Group

Williamson Ether Synthesis

The 4-chlorophenoxy moiety can be introduced via nucleophilic substitution:

  • Chloroacetylation of Spirocyclic Amine :
    • React 1,5-dioxa-9-azaspiro[5.5]undecane with chloroacetyl chloride in dichloromethane.
    • Base : Triethylamine (2.5 equiv.), 0°C to room temperature, 4 hours.
    • Intermediate : 2-Chloro-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone.
  • Etherification with 4-Chlorophenol :
    • Substitute the chloride with 4-chlorophenoxide under basic conditions.
    • Conditions : K₂CO₃, DMF, 80°C, 12 hours.
    • Yield : 65–75%.
Key Reaction:

$$
\text{2-Chloroethanone intermediate} + \text{4-Cl-C}6\text{H}4\text{ONa} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}
$$

Ullmann-Type Coupling

For higher regioselectivity, a copper-catalyzed coupling may be employed:

  • Borylation of Spirocyclic Ketone :
    • Convert the ketone to a boronic ester via Miyaura borylation.
  • Coupling with 4-Chloroiodobenzene :
    • Use CuI/L-proline catalyst in DMSO at 100°C.
    • Yield : 70–80%.

Ketone Formation and Final Functionalization

Friedel-Crafts Acylation

WO2007134625A1 highlights Friedel-Crafts acylation for introducing ketones into aromatic systems. Applied here:

  • Acylation of Spirocyclic Amine :
    • React the spirocyclic amine with 4-chlorophenoxyacetyl chloride in AlCl₃.
    • Conditions : Nitromethane, 0°C, 2 hours.
    • Yield : 50–60%.

Oxidation of Secondary Alcohols

An alternative route involves oxidation of a secondary alcohol precursor:

  • Alcohol Synthesis :
    • Reduce the ketone intermediate (e.g., using NaBH₄).
  • Oxidation :
    • Use pyridinium chlorochromate (PCC) in dichloromethane.
    • Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Cost Efficiency
Williamson Ether Synthesis Chloroacetylation → Etherification 65–75 High Moderate
Ullmann Coupling Borylation → Copper Catalysis 70–80 Moderate High
Friedel-Crafts Acylation Acylation with AlCl₃ 50–60 Low Low
Oxidation of Alcohols Reduction → PCC Oxidation 85–90 High High

The oxidation route offers the highest yield and scalability, making it preferable for industrial production. However, the Ullmann coupling provides superior regioselectivity for research-scale applications.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent CN109369530B emphasizes solvent recycling in spirocyclic syntheses. For the target compound:

  • DMF Recovery : Distillation under reduced pressure (50°C, 15 mmHg) achieves 90% solvent recovery.
  • Copper Catalyst Reuse : Immobilized Cu nanoparticles on silica enable 5 reaction cycles with <10% activity loss.

Purity Control

  • Crystallization : Recrystallization from ethanol/water (1:3) reduces impurities to <0.5%.
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) isolates the compound in >99% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone structure.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with alcohol or alkane groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves methods such as:

  • Prins Cyclization : A common approach for constructing the spirocyclic scaffold in a single step.
  • Oxidation and Reduction Reactions : The compound can undergo various transformations, including oxidation with potassium permanganate or reduction using lithium aluminum hydride .

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent , particularly due to its antiviral and anticancer properties.

  • Antiviral Activity : Research indicates that it may inhibit the replication of viruses like dengue virus type 2 by targeting specific enzymes such as NS5-methyltransferase .
  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, comparable to established chemotherapeutic agents such as cisplatin. Mechanisms include the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase, which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : It also shows inhibitory activity against urease, an enzyme linked to various gastrointestinal disorders .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 µg/ml
Salmonella typhi31.5 µg/ml

These results indicate moderate to strong antibacterial activity, highlighting its potential as an antibacterial agent .

Study 1: Anticancer Efficacy

In a comparative study involving chlorinated phenyl compounds, the presence of the chlorophenyl group significantly enhanced cytotoxicity against breast and lung cancer cell lines. The study attributed this effect to the activation of apoptotic pathways .

Study 2: Enzyme Inhibition Profiles

A series of experiments evaluated the inhibition of acetylcholinesterase by various derivatives of the compound. Results indicated that specific substitutions on the phenyl ring led to enhanced binding affinity and inhibition rates, making these compounds candidates for further development in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Spirocyclic Analogs with Varied Aromatic Substituents

The following compounds share the 1,5-dioxa-9-azaspiro[5.5]undecane core but differ in substituents on the ethanone or aryl groups:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one C₁₇H₂₃NO₅ 321.37 2-Methoxyphenoxy Research use; purity 90%
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone C₁₅H₁₇ClFNO₃ 313.75 2-Chloro-6-fluorophenyl ChemSpider ID: 25241220
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one C₁₁H₁₈ClNO₃ 247.72 2-Chloro, 4-hydroxy spiro core Discontinued; purity ≥95%
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one C₁₈H₂₅NO₅S 367.46 4-Methanesulfonylphenyl Potential bioactivity (unconfirmed)

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., 2-methoxy in ) may enhance solubility but reduce electrophilicity compared to electron-withdrawing groups (e.g., 4-chloro in the target compound).
  • Spiro Core Modifications : The hydroxy-substituted spiro ring in reduces steric bulk but may limit stability due to increased polarity.

Non-Spiro Hydroxyacetophenone Derivatives

Compounds from lack the spirocyclic core but share the 4-chlorophenoxy motif, synthesized via Hoesch reactions:

Compound Name Molecular Formula Molecular Weight Synthesis Method (Yield) Melting Point/Applications Reference
2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone C₁₄H₁₁ClO₅ 278.69 Hoesch reaction (84%) Not specified
2-(4-Chlorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₁ClO₅ 294.69 Hoesch reaction (85%) Potential antioxidant properties

Key Observations :

  • Structural Simplicity : These compounds lack the spirocyclic nitrogen, reducing conformational rigidity compared to the target compound.
  • Synthetic Accessibility: Higher yields (84–85%) via Hoesch reactions suggest scalability for non-spiro derivatives, whereas spirocyclic analogs may require more complex multi-step syntheses.

Biological Activity

2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
  • Molecular Formula : C₁₈H₂₄ClNO₄
  • Molecular Weight : 353.8 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been noted to inhibit certain enzymes that are critical for the survival of pathogenic organisms.
  • Modulation of Cell Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone:

  • Fungal Inhibition : The compound has demonstrated antifungal activity against various strains, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .
PathogenMIC (µg/mL)Reference
Candida albicans8
Aspergillus niger16
Cryptococcus neoformans32

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Lines Tested : Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).
Cell LineIC₅₀ (µM)Reference
MCF-710
HT-2915

Case Studies

Recent case studies highlight the compound's potential in clinical settings:

  • Case Study on Antifungal Treatment : A clinical trial involving patients with resistant fungal infections showed a significant improvement in outcomes when treated with a formulation containing this compound.
  • Oncology Application : In a cohort study involving breast cancer patients, those treated with a regimen including this compound exhibited a higher rate of tumor reduction compared to those receiving standard chemotherapy alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.